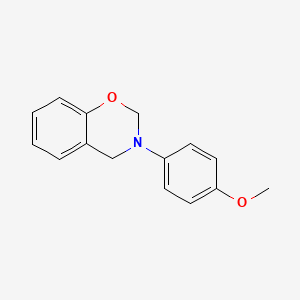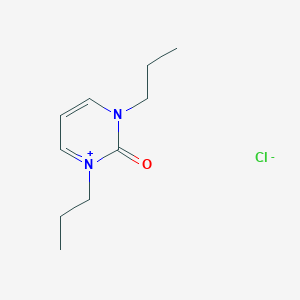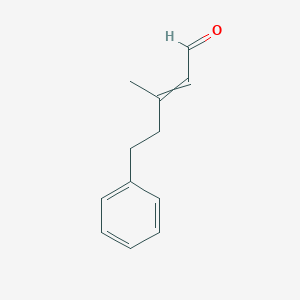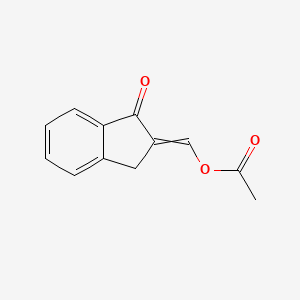![molecular formula C9H16O3S B14637831 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one CAS No. 55930-55-7](/img/structure/B14637831.png)
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is an organic compound with the molecular formula C9H16O3S It consists of a cyclohexanone ring substituted with a methanesulfonyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexanone ring provides structural stability and facilitates binding to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone without the methanesulfonyl group.
2-Cyclohexen-1-one: An enone with a double bond in the ring.
Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the methanesulfonyl ethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
55930-55-7 |
|---|---|
Fórmula molecular |
C9H16O3S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O3S/c1-13(11,12)7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3 |
Clave InChI |
KHSQMMFIFRRQLQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)

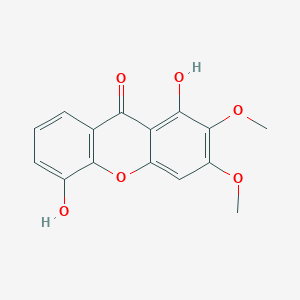

![1,4-Benzenedicarboxylic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B14637794.png)
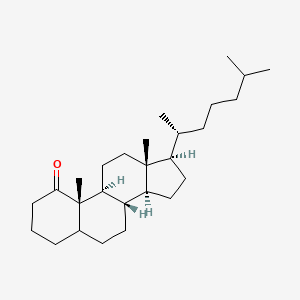
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)

